Parogrelil

Description

Structure

3D Structure

Properties

IUPAC Name |

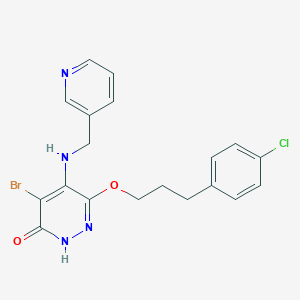

5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrClN4O2/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMYSLFFZJUXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930371 | |

| Record name | 4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-{[(pyridin-3-yl)methyl]amino}pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139145-27-0 | |

| Record name | Parogrelil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139145270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-{[(pyridin-3-yl)methyl]amino}pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAROGRELIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PCP9N33NH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Parogrelil's Mechanism of Action in Vascular Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parogrelil (formerly NT-702) is a potent and highly selective phosphodiesterase 3 (PDE3) inhibitor that exhibits significant vasodilatory effects on vascular smooth muscle. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular interactions and the subsequent signaling cascades that lead to vasorelaxation. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Selective PDE3 Inhibition

The primary mechanism by which this compound exerts its effects on vascular smooth muscle is through the potent and selective inhibition of phosphodiesterase 3 (PDE3).[1] PDE3 is a key enzyme responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cellular signaling. By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its intracellular accumulation within vascular smooth muscle cells.

The elevated levels of cAMP activate Protein Kinase A (PKA), a cAMP-dependent protein kinase. PKA, in turn, phosphorylates a series of downstream protein targets that collectively promote vasorelaxation. The key molecular events are:

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK. MLCK is essential for the phosphorylation of the myosin light chain, a prerequisite for the interaction of actin and myosin filaments and subsequent muscle contraction. Its inhibition leads to a decrease in the phosphorylation of the myosin light chain, resulting in smooth muscle relaxation.

-

Modulation of Ion Channels: PKA activation leads to the opening of potassium channels, causing hyperpolarization of the cell membrane. This change in membrane potential makes it more difficult for voltage-gated calcium channels to open, thereby reducing the influx of extracellular calcium.

-

Sequestration of Intracellular Calcium: PKA promotes the uptake of calcium into the sarcoplasmic reticulum by phosphorylating phospholamban, a protein that regulates the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. This action further reduces the concentration of free cytosolic calcium available for muscle contraction.

This cascade of events culminates in the relaxation of vascular smooth muscle, leading to vasodilation and an increase in blood flow.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified in several preclinical studies. The following tables summarize the key in vitro data for this compound and provide a comparison with Cilostazol, another PDE3 inhibitor.

Table 1: Inhibitory Activity of this compound against Recombinant Human Phosphodiesterases (PDEs)

| Enzyme | This compound IC50 (nM) | Cilostazol IC50 (nM) |

| PDE3A | 0.179 | 231 |

| PDE3B | 0.260 | 237 |

Data from Ishiwata et al., Life Sciences, 2007.[1]

Table 2: Inhibitory Effect of this compound on Phenylephrine-Induced Rat Aortic Contraction

| Compound | IC50 (nM) |

| This compound | 24 |

| Cilostazol | 1000 |

Data from Ishiwata et al., Life Sciences, 2007.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of PDE3 Inhibition (IC50)

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a compound against PDE3.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of PDE3A and PDE3B.

Materials:

-

Recombinant human PDE3A and PDE3B enzymes

-

[3H]-cAMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid and counter

-

This compound and Cilostazol of varying concentrations

-

Assay buffer (e.g., Tris-HCl, MgCl2, 2-mercaptoethanol)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a fixed concentration of the PDE3 enzyme, and varying concentrations of the inhibitor (this compound or Cilostazol).

-

Initiate the reaction by adding a known amount of [3H]-cAMP.

-

Incubate the mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Terminate the reaction by boiling the mixture.

-

Add snake venom nucleotidase to the mixture and incubate to convert the [3H]-AMP product to [3H]-adenosine.

-

Separate the unreacted [3H]-cAMP from the [3H]-adenosine product by passing the mixture through an anion-exchange resin column. [3H]-cAMP will bind to the resin, while [3H]-adenosine will pass through.

-

Collect the eluate containing [3H]-adenosine and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Assessment of Vasodilation in Isolated Rat Aortic Rings

This protocol describes a standard organ bath experiment to evaluate the vasodilatory effect of this compound on pre-contracted vascular smooth muscle.

Objective: To determine the potency of this compound in relaxing isolated rat aortic rings contracted with a vasoconstrictor agent.

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine (vasoconstrictor)

-

This compound and Cilostazol of varying concentrations

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Humanely euthanize a rat and carefully excise the thoracic aorta.

-

Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in width.

-

Suspend the aortic rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

-

Connect the rings to isometric force transducers to record changes in tension.

-

Allow the rings to equilibrate under a resting tension of 2.0 g for at least 60 minutes, with solution changes every 15-20 minutes.

-

Induce a sustained contraction in the aortic rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once the contraction has reached a stable plateau, cumulatively add increasing concentrations of this compound or Cilostazol to the organ bath.

-

Record the relaxation response as a percentage of the initial phenylephrine-induced contraction.

-

Calculate the IC50 value, which is the concentration of the compound that produces 50% relaxation of the pre-contracted tension.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

In Vitro Characterization of Parogrelil: A Potent and Selective PDE3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro characterization of Parogrelil (also known as NT-702), a novel and potent phosphodiesterase 3 (PDE3) inhibitor.[1][2][3] this compound has demonstrated significant potential as a therapeutic agent for conditions such as intermittent claudication due to its vasodilatory and antiplatelet activities.[1][2] This document summarizes key quantitative data, details experimental methodologies for the characterization of PDE3 inhibition, and presents visual representations of relevant pathways and workflows.

Core Mechanism of Action

This compound selectively targets and inhibits phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP mediates a variety of physiological responses, including the relaxation of smooth muscle, leading to vasodilation, and the inhibition of platelet aggregation. There are two main subtypes of PDE3: PDE3A, found predominantly in cardiac myocytes and platelets, and PDE3B, which is more prevalent in adipose tissue and pancreatic β-cells.

Quantitative Analysis of PDE3 Inhibition

The inhibitory potency of this compound against PDE3 subtypes has been quantified and compared with other known PDE3 inhibitors, such as Cilostazol. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the potency of an inhibitor.

| Compound | Target | IC50 (nM) |

| This compound (NT-702) | PDE3A | 0.179 |

| PDE3B | 0.260 | |

| Cilostazol | PDE3A | 231 |

| PDE3B | 237 | |

| Table 1: Comparative IC50 values for this compound and Cilostazol against human recombinant PDE3A and PDE3B. |

In addition to its enzymatic inhibition, this compound has demonstrated potent functional effects in cellular assays, inhibiting platelet aggregation and vascular contraction at nanomolar concentrations.

| Assay | Agonist | IC50 (nM) |

| In vitro human platelet aggregation | Various | 11 to 67 |

| Phenylephrine-induced rat aortic contraction | Phenylephrine | 24 |

| Table 2: Functional inhibitory concentrations of this compound in in vitro models. |

Experimental Protocols

The in vitro characterization of PDE3 inhibitors like this compound involves a series of standardized assays to determine their potency and selectivity.

Recombinant Human PDE3 Enzymatic Assay

Objective: To determine the IC50 value of a test compound against purified PDE3A and PDE3B enzymes.

Materials:

-

Recombinant human PDE3A and PDE3B enzymes

-

Test compound (e.g., this compound) and reference compound (e.g., Cilostazol)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Substrate: cyclic adenosine monophosphate (cAMP)

-

Detection reagents (specific to the chosen assay format, e.g., fluorescently labeled substrate, antibody-based detection)

-

96- or 384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and reference compound in an appropriate solvent (e.g., DMSO).

-

Enzyme and Substrate Preparation: Dilute the recombinant PDE3 enzyme and cAMP substrate to their optimal working concentrations in the assay buffer.

-

Reaction Incubation: In the microplate wells, combine the diluted enzyme, the test compound at various concentrations, and the assay buffer. Allow for a pre-incubation period.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the cAMP substrate to each well.

-

Reaction Termination and Detection: After a defined incubation period, terminate the reaction. The amount of remaining cAMP or the product (AMP) is then quantified using a suitable detection method.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control wells (containing no inhibitor). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vitro Platelet Aggregation Assay

Objective: To assess the functional effect of the test compound on platelet aggregation induced by various agonists.

Materials:

-

Human platelet-rich plasma (PRP) or washed platelets

-

Test compound (e.g., this compound)

-

Platelet agonists (e.g., ADP, collagen, arachidonic acid, thrombin)

-

Aggregometer

Procedure:

-

PRP Preparation: Obtain fresh human blood and prepare PRP by centrifugation.

-

Incubation: Pre-incubate the PRP with various concentrations of the test compound or vehicle control at 37°C.

-

Aggregation Measurement: Place the PRP sample in the aggregometer cuvette. Add a platelet agonist to induce aggregation.

-

Data Recording: Monitor the change in light transmittance through the sample over time, which corresponds to the degree of platelet aggregation.

-

Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of the test compound compared to the control. Determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.

Caption: PDE3 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for an in vitro PDE3 inhibition assay.

Caption: Logical relationship of this compound's mechanism of action.

References

- 1. NT-702 (this compound hydrochloride, NM-702), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

Parogrelil: A Technical Guide to its Antiplatelet Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parogrelil (hydrochloride, NM-702) is a potent and highly selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme pivotal in the regulation of platelet activation. By elevating intracellular levels of cyclic adenosine monophosphate (cAMP), this compound effectively blocks multiple pathways of platelet aggregation, demonstrating significant potential as an antiplatelet therapeutic agent. This technical guide provides a comprehensive overview of the biological activity of this compound on platelet aggregation, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Core Mechanism of Action: PDE3 Inhibition

This compound's primary mechanism of action is the selective inhibition of phosphodiesterase 3 (PDE3). PDE3 is a key enzyme within platelets responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.[1]

Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This phosphorylation cascade ultimately results in the inhibition of key platelet activation processes, including intracellular calcium mobilization, granule secretion, and the conformational change of glycoprotein IIb/IIIa receptors, which is the final common pathway for platelet aggregation.

Figure 1: Signaling pathway of this compound in platelets.

Quantitative Biological Activity

This compound demonstrates potent and selective inhibitory activity against PDE3 isoforms and subsequent platelet aggregation induced by various agonists.

| Parameter | This compound (NT-702) | Cilostazol (Reference) |

| PDE3A Inhibition (IC50) | 0.179 nM | 231 nM |

| PDE3B Inhibition (IC50) | 0.260 nM | 237 nM |

| In Vitro Human Platelet Aggregation (IC50) | 11 - 67 nM (agonist-dependent) | 4.1 - 17 µM (agonist-dependent) |

| Ex Vivo Rat Platelet Aggregation (Effective Oral Dose) | ≥ 3 mg/kg | 300 mg/kg |

| Data sourced from Life Sci. 2007 Sep 1;81(12):970-8.[1] |

Detailed Experimental Protocols

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound on PDE3A and PDE3B activity.

Figure 2: Workflow for PDE inhibition assay.

Methodology:

-

Reagent Preparation:

-

Recombinant human PDE3A and PDE3B enzymes are diluted in an appropriate assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT).

-

A stock solution of radiolabeled substrate, [3H]-cAMP, is prepared.

-

Serial dilutions of this compound are made in the assay buffer.

-

-

Enzyme Inhibition:

-

The PDE enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

-

-

Enzymatic Reaction:

-

The reaction is initiated by the addition of [3H]-cAMP.

-

The reaction mixture is incubated for a specific time (e.g., 30 minutes) to allow for substrate hydrolysis.

-

-

Reaction Termination and Separation:

-

The reaction is stopped, typically by heat inactivation or the addition of a stop solution.

-

The product, [3H]-AMP, is separated from the unreacted substrate, [3H]-cAMP, using methods such as anion-exchange chromatography.

-

-

Quantification and Analysis:

-

The amount of [3H]-AMP formed is quantified using liquid scintillation counting.

-

The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro Human Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).

Figure 3: Workflow for in vitro platelet aggregation assay.

Methodology:

-

PRP and PPP Preparation:

-

Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes).

-

Platelet-poor plasma (PPP) is prepared by a subsequent high-speed centrifugation of the remaining blood (e.g., 2000 x g for 20 minutes). PPP is used to set the 100% aggregation baseline in the aggregometer.

-

-

Incubation:

-

PRP is incubated with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 10 minutes) at 37°C.

-

-

Aggregometry:

-

The PRP samples are placed in an aggregometer cuvette with a stir bar.

-

A platelet agonist (e.g., adenosine diphosphate (ADP), collagen, arachidonic acid) is added to induce aggregation.

-

The change in light transmission through the PRP suspension is monitored over time as platelets aggregate.

-

-

Data Analysis:

-

The maximum percentage of platelet aggregation is recorded for each concentration of this compound.

-

The percentage of inhibition is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration.

-

Ex Vivo Rat Platelet Aggregation Model

This protocol details the assessment of this compound's antiplatelet activity following oral administration to rats.

Figure 4: Workflow for ex vivo rat platelet aggregation study.

Methodology:

-

Drug Administration:

-

Rats are fasted overnight prior to the experiment.

-

This compound, suspended in a suitable vehicle (e.g., 0.5% methylcellulose), is administered orally at various doses. A control group receives the vehicle only.

-

-

Blood Collection:

-

At predetermined time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours), blood is collected from the rats via a suitable method (e.g., cardiac puncture or cannulation of the abdominal aorta) into tubes containing sodium citrate.

-

-

PRP Preparation and Aggregometry:

-

PRP is prepared from the collected blood samples by centrifugation.

-

Platelet aggregation in the PRP is induced by an agonist (e.g., ADP or collagen) and measured using a light transmission aggregometer.

-

-

Data Analysis:

-

The percentage of platelet aggregation for each treatment group and time point is calculated.

-

The inhibitory effect of this compound is determined by comparing the aggregation in the drug-treated groups to the vehicle-treated control group.

-

Conclusion

This compound is a highly effective inhibitor of platelet aggregation, acting through the potent and selective inhibition of PDE3. Its in vitro and ex vivo activities demonstrate a significant potency advantage over the reference compound, Cilostazol. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this compound and other PDE3 inhibitors as promising antiplatelet therapies. The clear, structured data and visual representations of the underlying mechanisms and experimental workflows are intended to facilitate further research in this area.

References

Early-Stage Research on Parogrelil for Asthma Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asthma is a chronic inflammatory disease of the airways characterized by bronchoconstriction, airway hyperresponsiveness, and inflammation. Current therapeutic strategies, while effective for many, do not adequately control symptoms in all patients, highlighting the need for novel treatment modalities. Parogrelil (formerly NT-702), a selective phosphodiesterase 3 (PDE3) inhibitor, has emerged as a potential therapeutic agent for asthma. Early-stage research indicates that this compound possesses both potent bronchodilatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the preclinical findings on this compound for the treatment of asthma, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction to this compound

This compound (hydrochloride, NM-702) is a pyridazinone derivative identified as a selective inhibitor of phosphodiesterase 3 (PDE3).[1] The inhibition of PDE3, an enzyme that degrades cyclic adenosine monophosphate (cAMP), leads to an accumulation of intracellular cAMP. In the context of asthma, increased cAMP levels in airway smooth muscle cells and inflammatory cells are associated with bronchodilation and reduced inflammation, respectively. Preclinical studies have demonstrated the dual therapeutic action of this compound in animal models of asthma, suggesting its potential as a novel treatment for this respiratory disease.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by selectively inhibiting the PDE3 enzyme. This inhibition prevents the hydrolysis of cAMP to AMP, thereby increasing intracellular cAMP levels in key cells involved in the pathophysiology of asthma, such as airway smooth muscle cells and various inflammatory cells.[1][2]

The subsequent elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. In airway smooth muscle cells, this cascade leads to the sequestration of intracellular calcium, a decrease in myosin light-chain kinase activity, and ultimately, muscle relaxation and bronchodilation.[3] In inflammatory cells, elevated cAMP levels are known to suppress the release of pro-inflammatory mediators and cytokines, thus exerting an anti-inflammatory effect.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound (NT-702).

Table 1: In Vitro Efficacy of this compound (NT-702)

| Parameter | Agonist | Preparation | Value | Reference |

| EC50 | Leukotriene D4 | Isolated Guinea Pig Tracheal Strips | 3.2 x 10-7 M | |

| EC50 | Histamine | Isolated Guinea Pig Tracheal Strips | 2.5 x 10-7 M | |

| cAMP Elevation | Prostaglandin E2-treated | Guinea Pig Tracheal Smooth Muscle Cells | Significant elevation at 1 x 10-7 M |

Table 2: In Vivo Efficacy of this compound (NT-702) in Guinea Pig Model of Asthma

| Effect | Model | Outcome | Reference |

| Bronchodilation | LTD4-induced Bronchoconstriction | Suppression of bronchoconstriction | |

| Anti-asthmatic | Ovalbumin-induced Immediate Asthmatic Response | Suppression of immediate response | |

| Anti-inflammatory | Ovalbumin-induced Late Asthmatic Response | Suppression of late response | |

| Anti-inflammatory | Ovalbumin-induced Airway Hyperresponsiveness | Suppression of hyperresponsiveness | |

| Anti-inflammatory | Ovalbumin-induced Inflammatory Cell Accumulation in BALF | Suppression of cell accumulation |

Experimental Protocols

In Vitro Studies

-

Animal Model: Male Hartley guinea pigs.

-

Tissue Preparation: Tracheas were isolated and cut into spiral strips.

-

Experimental Setup: Tracheal strips were suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. Contractions were measured isometrically using a force-displacement transducer.

-

Protocol: After an equilibration period, cumulative concentration-response curves for leukotriene D4 (LTD4) or histamine were generated in the presence or absence of varying concentrations of this compound.

-

Data Analysis: The half-maximal effective concentration (EC50) values were calculated to determine the inhibitory effect of this compound.

-

Cell Culture: Guinea pig tracheal smooth muscle cells were cultured to confluence.

-

Protocol: Cells were pre-treated with Prostaglandin E2 to stimulate adenylate cyclase. Subsequently, cells were exposed to this compound at a concentration of 1 x 10-7 M.

-

Measurement: Intracellular cAMP levels were quantified using a commercially available enzyme immunoassay kit.

In Vivo Studies: Ovalbumin-Induced Asthma Model in Guinea Pigs

-

Animal Model: Male Hartley guinea pigs were actively sensitized by intraperitoneal injections of ovalbumin (OVA).

-

Challenge: Sensitized guinea pigs were challenged with an aerosolized solution of OVA to induce asthmatic responses.

-

Methodology: Bronchoconstriction was monitored by measuring changes in pulmonary resistance and dynamic compliance using a whole-body plethysmograph.

-

Protocol: The immediate asthmatic response (IAR) was measured shortly after the OVA challenge. The late asthmatic response (LAR) was monitored several hours post-challenge. This compound was administered prior to the OVA challenge to assess its inhibitory effects.

-

Methodology: Airway hyperresponsiveness was assessed by measuring the bronchoconstrictor response to inhaled acetylcholine or histamine.

-

Protocol: A dose-response curve to the constrictor agent was generated 24 hours after the OVA challenge in both this compound-treated and vehicle-treated animals.

-

Procedure: At the end of the experimental period, animals were euthanized, and their lungs were lavaged with saline.

-

Analysis: The total and differential cell counts (including eosinophils, neutrophils, and macrophages) in the BALF were determined to assess the extent of airway inflammation.

Discussion and Future Directions

The early-stage research on this compound for the treatment of asthma is promising. The dual bronchodilatory and anti-inflammatory effects observed in preclinical models suggest that this compound could be a valuable therapeutic option, potentially offering benefits over existing treatments that primarily target either bronchoconstriction or inflammation. The selective inhibition of PDE3 appears to be a viable strategy for mitigating key features of asthma pathophysiology.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This should include:

-

Dose-ranging studies: To determine the optimal therapeutic dose with minimal side effects.

-

Chronic dosing studies: To evaluate the long-term efficacy and safety of this compound.

-

Comparison with standard-of-care treatments: To benchmark the efficacy of this compound against currently used asthma medications.

-

Studies in other animal models: To confirm the findings in different species and models of asthma.

-

Elucidation of downstream signaling: Further investigation into the specific molecular targets of PKA in airway smooth muscle and inflammatory cells.

Successful outcomes in these areas would provide a strong rationale for advancing this compound into clinical development for the treatment of asthma in humans.

Conclusion

This compound, a selective PDE3 inhibitor, has demonstrated significant potential as a novel therapeutic agent for asthma in early-stage preclinical research. Its ability to concurrently induce bronchodilation and suppress airway inflammation addresses the complex nature of the disease. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a future treatment for asthma. The visualization of its mechanism of action and the experimental workflow offer a clear understanding of its biological rationale and the preclinical evidence supporting its potential.

References

- 1. NT-702 (this compound hydrochloride, NM-702), a novel and potent phosphodiesterase 3 inhibitor, suppress the asthmatic response in guinea pigs, with both bronchodilating and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pathophysiological role of PDE3 in allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of Parogrelil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parogrelil (NT-702), a potent and selective phosphodiesterase 3 (PDE3) inhibitor, has demonstrated significant anti-inflammatory effects in preclinical models, positioning it as a promising therapeutic candidate for inflammatory diseases. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols. The core of this compound's anti-inflammatory action lies in its ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels, a critical secondary messenger that modulates various inflammatory pathways. This guide will explore the downstream effects of elevated cAMP, including the potential suppression of pro-inflammatory cytokines and the modulation of key signaling cascades such as NF-κB and MAPK pathways. Detailed methodologies for in vivo and in vitro studies are provided to facilitate further research and development of this promising anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation is a key driver of numerous diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular disorders. Current anti-inflammatory therapies, while effective, are often associated with significant side effects, highlighting the need for novel therapeutic agents with improved safety and efficacy profiles.

This compound, a pyridazinone derivative, is a highly potent and selective inhibitor of phosphodiesterase 3 (PDE3). The PDE3 enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that plays a pivotal role in regulating cellular responses to a variety of extracellular signals. By inhibiting PDE3, this compound effectively increases intracellular cAMP concentrations, leading to a cascade of downstream effects that include smooth muscle relaxation, inhibition of platelet aggregation, and, importantly, modulation of inflammatory responses.

This technical guide aims to provide a comprehensive overview of the anti-inflammatory effects of this compound, with a focus on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols to aid in its further investigation.

Mechanism of Action: The Central Role of cAMP

The primary mechanism underlying the anti-inflammatory effects of this compound is its potent and selective inhibition of the PDE3 enzyme. This inhibition leads to an accumulation of intracellular cAMP in various cell types, including inflammatory cells. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates and regulates the activity of numerous downstream targets involved in the inflammatory cascade.

The expected anti-inflammatory signaling pathway of this compound is illustrated in the following diagram:

Caption: this compound's Anti-Inflammatory Signaling Pathway.

The key downstream consequences of elevated cAMP include:

-

Inhibition of Pro-inflammatory Gene Expression: PKA can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that can promote the expression of anti-inflammatory genes. Furthermore, PKA can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB).

-

Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (including p38, JNK, and ERK) are crucial for the production of many inflammatory mediators. cAMP and PKA can modulate the activity of these pathways, often leading to a reduction in the inflammatory response.

-

Suppression of Inflammatory Cell Function: Elevated cAMP levels can inhibit the activation, proliferation, and effector functions of various inflammatory cells, including neutrophils, eosinophils, and T-lymphocytes.

While direct experimental evidence for this compound's effects on specific cytokines and signaling pathways such as NF-κB and MAPK is not yet available in the public domain, the well-established role of PDE3 inhibition and subsequent cAMP elevation strongly suggests that these pathways are key targets of its anti-inflammatory action.[1]

Quantitative Data on the Anti-Inflammatory Effects of this compound

Preclinical studies have provided quantitative data supporting the potent anti-inflammatory and related activities of this compound.

| Parameter | Assay | Species/System | Value | Reference |

| PDE3A Inhibition (IC50) | Recombinant Human PDE Assay | In vitro | 0.179 nM | [2] |

| PDE3B Inhibition (IC50) | Recombinant Human PDE Assay | In vitro | 0.260 nM | [2] |

| LTD4-induced Tracheal Contraction (EC50) | Isolated Tracheal Strips | Guinea Pig | 3.2 x 10-7 M | |

| Histamine-induced Tracheal Contraction (EC50) | Isolated Tracheal Strips | Guinea Pig | 2.5 x 10-7 M | |

| Inflammatory Cell Accumulation in BALF | Ovalbumin-induced Asthma Model | Guinea Pig | Significant Suppression |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory effects.

In Vivo Model: Ovalbumin-Induced Allergic Asthma in Guinea Pigs

This model is used to evaluate the effects of this compound on allergic airway inflammation, a hallmark of asthma.

Caption: Experimental Workflow for the Guinea Pig Asthma Model.

Protocol:

-

Sensitization: Male Hartley guinea pigs are actively sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide gel on day 0 and day 7.

-

Allergen Challenge: From day 14 to day 21, conscious guinea pigs are placed in a chamber and exposed to an aerosol of OVA solution generated by a nebulizer for a defined period.

-

Drug Administration: this compound is administered, typically orally, at various doses at a specified time before each OVA challenge. A vehicle control group receives the vehicle alone.

-

Measurement of Late Asthmatic Response: Airway resistance is measured at various time points after the final OVA challenge to assess the late asthmatic response.

-

Bronchoalveolar Lavage (BAL): On day 22, animals are anesthetized, and the lungs are lavaged with phosphate-buffered saline (PBS) via a tracheal cannula.

-

Cellular Analysis of BAL Fluid (BALF): The collected BALF is centrifuged, and the cell pellet is resuspended. Total inflammatory cell counts are determined using a hemocytometer. Differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed on cytospin preparations stained with a suitable stain (e.g., Wright-Giemsa).

In Vitro Assay: Inhibition of Guinea Pig Tracheal Smooth Muscle Contraction

This assay assesses the direct relaxant effect of this compound on airway smooth muscle.

Protocol:

-

Tissue Preparation: Tracheas are isolated from male Hartley guinea pigs and cut into rings. The rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

-

Contraction Induction: After an equilibration period, the tracheal rings are contracted by the addition of a contractile agonist, such as leukotriene D4 (LTD4) or histamine, to the organ bath.

-

Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Data Analysis: The relaxation response is measured as the percentage reversal of the agonist-induced contraction. The concentration of this compound that produces 50% of the maximal relaxation (EC50) is calculated.

Discussion and Future Directions

The available evidence strongly supports the anti-inflammatory potential of this compound, primarily through its potent inhibition of PDE3 and the subsequent elevation of intracellular cAMP. The quantitative data from preclinical models, particularly the suppression of inflammatory cell accumulation in an in vivo asthma model, are promising.

However, to fully elucidate the anti-inflammatory profile of this compound and to advance its clinical development for inflammatory diseases, further research is warranted. Key areas for future investigation include:

-

Direct Measurement of Cytokine Inhibition: Studies are needed to quantify the in vitro and in vivo effects of this compound on the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

Elucidation of Specific Signaling Pathways: While the involvement of the cAMP pathway is clear, further experiments are required to confirm the direct impact of this compound on the NF-κB and MAPK signaling cascades in relevant inflammatory cells.

-

Evaluation in Other Inflammatory Models: The anti-inflammatory effects of this compound should be investigated in a broader range of preclinical models of inflammatory diseases, such as COPD, inflammatory bowel disease, and rheumatoid arthritis.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in patients with inflammatory conditions.

Conclusion

This compound is a potent and selective PDE3 inhibitor with demonstrated anti-inflammatory effects in preclinical studies. Its mechanism of action, centered on the elevation of intracellular cAMP, provides a strong rationale for its development as a novel therapeutic agent for a variety of inflammatory diseases. The data and protocols presented in this technical guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore and unlock the full therapeutic potential of this compound. The continued investigation into its specific effects on inflammatory mediators and signaling pathways will be crucial in advancing this promising molecule towards clinical application.

References

Parogrelil: A Technical Guide to In Vitro Targets and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parogrelil, also known as NT-702, is a potent and selective phosphodiesterase 3 (PDE3) inhibitor.[1] Developed as a promising agent for conditions requiring vasodilation and antiplatelet activity, a comprehensive understanding of its in vitro pharmacological profile is crucial for its continued development and for the exploration of new therapeutic applications. This technical guide provides an in-depth overview of this compound's known in vitro targets, its functional effects, and a discussion of potential off-target activities. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon existing findings.

Core Target Profile: Phosphodiesterase 3 Inhibition

This compound's primary mechanism of action is the potent and selective inhibition of phosphodiesterase 3 (PDE3).[1] PDE3 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP to AMP. By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP, which in turn mediates a range of physiological effects, including smooth muscle relaxation and inhibition of platelet aggregation.

Quantitative Analysis of PDE3 Inhibition

In vitro studies have demonstrated that this compound is a highly potent inhibitor of both PDE3A and PDE3B isoforms, exhibiting significantly greater potency than the established PDE3 inhibitor, cilostazol.[1]

| Target | This compound IC₅₀ (nM) | Cilostazol IC₅₀ (nM) |

| Human PDE3A | 0.179 | 231 |

| Human PDE3B | 0.260 | 237 |

| Table 1: Comparative IC₅₀ values of this compound and cilostazol against recombinant human PDE3 isoforms.[1] |

The selectivity of this compound for PDE3 has been demonstrated in studies screening against a panel of other human phosphodiesterase isoforms (PDE1 to PDE6), where it showed preferential inhibition of PDE3.[1]

On-Target Functional Effects In Vitro

The inhibition of PDE3 by this compound translates into significant functional effects in cellular and tissue-based in vitro assays, consistent with its proposed therapeutic applications.

Inhibition of Platelet Aggregation

This compound is a potent inhibitor of human platelet aggregation induced by a variety of agonists. The accumulation of cAMP in platelets leads to the inhibition of pathways responsible for platelet activation and aggregation.

| Agonist | This compound IC₅₀ (nM) | Cilostazol IC₅₀ (µM) |

| Various Agonists (Range) | 11 - 67 | 4.1 - 17 |

| Table 2: Inhibitory effects of this compound and cilostazol on in vitro human platelet aggregation. |

Vascular Smooth Muscle Relaxation

In vascular smooth muscle cells, elevated cAMP levels promote relaxation, leading to vasodilation. This compound has been shown to inhibit phenylephrine-induced contraction of rat aorta in vitro.

| Assay | This compound IC₅₀ (nM) | Cilostazol IC₅₀ (µM) |

| Phenylephrine-induced Rat Aortic Contraction | 24 | 1.0 |

| Table 3: Inhibitory effects of this compound and cilostazol on vascular smooth muscle contraction. |

Effects on Tracheal Smooth Muscle

This compound has also been demonstrated to affect airway smooth muscle. It elevates cAMP content in prostaglandin E₂-treated guinea pig tracheal smooth muscle cells and inhibits contraction induced by leukotriene D₄ and histamine.

| Assay | This compound EC₅₀ (M) |

| Leukotriene D₄-induced Tracheal Strip Contraction | 3.2 x 10⁻⁷ |

| Histamine-induced Tracheal Strip Contraction | 2.5 x 10⁻⁷ |

| Table 4: Inhibitory effects of this compound on guinea pig tracheal smooth muscle contraction. |

Off-Target Effects In Vitro

A comprehensive in vitro safety pharmacology profile for this compound, detailing its activity against a broad panel of off-target receptors, ion channels, and enzymes, is not publicly available in the current literature. Such screening is a critical component of preclinical drug development to identify potential adverse effects.

One database has suggested that this compound may possess calcium channel inhibitory activity. However, this has not been substantiated in primary research articles. Given the importance of calcium channels in cardiovascular function, this potential off-target activity warrants further investigation.

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform. The activity is typically determined by quantifying the amount of cyclic nucleotide (cAMP or cGMP) that is hydrolyzed by the enzyme.

Methodology:

-

Reagents: Recombinant human PDE enzymes, [³H]-cAMP or [³H]-cGMP as a substrate, snake venom nucleotidase, scintillation cocktail, assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Procedure: a. The test compound (this compound) at various concentrations is pre-incubated with the specific PDE isoform in the assay buffer. b. The enzymatic reaction is initiated by the addition of the radiolabeled substrate ([³H]-cAMP for PDE3). c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is terminated by heat inactivation or the addition of a stop solution. e. Snake venom nucleotidase is added to hydrolyze the resulting radiolabeled monophosphate (e.g., [³H]-AMP) to the corresponding nucleoside (e.g., [³H]-adenosine). f. The mixture is passed through an ion-exchange resin that binds the charged, unhydrolyzed substrate, while allowing the uncharged nucleoside to pass through. g. The amount of radioactivity in the eluate is quantified by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by non-linear regression analysis.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Principle: This "gold standard" assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

-

Sample Preparation: a. Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). b. Platelet-rich plasma (PRP) is prepared by low-speed centrifugation of the whole blood. c. Platelet-poor plasma (PPP) is prepared by high-speed centrifugation of the remaining blood and is used to set the 100% aggregation baseline.

-

Procedure: a. PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer. b. The test compound (this compound) or vehicle is added to the PRP and incubated for a specified time. c. A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation. d. The change in light transmission is recorded over time as platelets aggregate.

-

Data Analysis: The maximum percentage of aggregation is determined, and the IC₅₀ value for the inhibitor is calculated from the concentration-response curve.

Vascular Smooth Muscle Contraction Assay

Principle: This assay measures the effect of a compound on the contraction of isolated vascular tissue, such as aortic rings, in response to a contractile agent.

Methodology:

-

Tissue Preparation: a. A segment of the thoracic aorta is excised from a rat and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). b. The aorta is cleaned of adhering tissue and cut into rings of a specific width.

-

Procedure: a. The aortic rings are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂). b. The rings are connected to an isometric force transducer to record changes in tension. c. The rings are allowed to equilibrate under a resting tension. d. A contractile agent (e.g., phenylephrine, KCl) is added to induce a stable contraction. e. The test compound (this compound) is added in a cumulative manner, and the relaxation response is recorded.

-

Data Analysis: The percentage of relaxation is calculated for each concentration of the test compound, and the IC₅₀ or EC₅₀ value is determined.

Signaling Pathways and Experimental Workflows

References

Methodological & Application

Application Notes and Protocols for Parogrelil in In Vivo Rat Models of Intermittent Claudication

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Intermittent claudication (IC) is a hallmark symptom of peripheral arterial disease (PAD), characterized by pain and cramping in the lower extremities during exercise that subsides with rest[1][2]. Animal models are crucial for the preclinical evaluation of novel therapeutics aimed at alleviating IC. This document provides detailed application notes and protocols for the use of parogrelil (also known as NT-702 or NM-702), a potent and selective phosphodiesterase 3 (PDE3) inhibitor, in a rat model of intermittent claudication induced by femoral artery ligation[3][4][5]. This compound has demonstrated efficacy in improving walking distance and hindlimb temperature in this model, suggesting its potential as a therapeutic agent for IC.

Quantitative Data Summary

The following table summarizes the key quantitative data from a study evaluating this compound in a rat model of intermittent claudication.

| Parameter | Details | Reference |

| Drug | This compound hydrochloride (NT-702, NM-702) | |

| Animal Model | Rat, femoral artery ligation model of intermittent claudication | |

| Dosages | 2.5, 5, and 10 mg/kg | |

| Administration Route | Oral (gavage) | |

| Frequency | Twice a day (BID) | |

| Treatment Duration | 13 days | |

| Efficacy Readouts | - Walking distance | |

| - Hindlimb plantar surface temperature | ||

| Key Findings | - 5 and 10 mg/kg BID significantly improved walking distance. | |

| - 2.5 mg/kg BID and higher improved lowered plantar surface temperature. | ||

| - A single oral dose of 3 mg/kg or more significantly inhibited ex vivo rat platelet aggregation. |

Experimental Protocols

Rat Model of Intermittent Claudication (Femoral Artery Ligation)

This protocol describes the surgical procedure to induce unilateral hindlimb ischemia in rats, mimicking the conditions of peripheral arterial disease that lead to intermittent claudication.

Materials:

-

Male Wistar rats (or other appropriate strain)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, vessel clips)

-

Suture material

-

Warming pad

-

Analgesics

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Shave and disinfect the surgical area on the proximal part of the hindlimb.

-

Make a skin incision to expose the femoral artery.

-

Carefully dissect the femoral artery from the surrounding tissues, including the femoral vein and nerve.

-

Ligate the femoral artery at two points (proximal and distal) using suture material.

-

Transect the artery between the two ligation points.

-

Close the incision with sutures.

-

Administer post-operative analgesics as required and monitor the animal for recovery.

-

Allow the animals to recover for a designated period (e.g., 24 hours) before commencing treatment.

This compound Administration Protocol

This protocol outlines the preparation and administration of this compound to the rat model.

Materials:

-

This compound hydrochloride

-

Vehicle for dissolution (e.g., sterile water, saline, or as specified by the supplier)

-

Oral gavage needles

-

Syringes

Procedure:

-

Prepare the dosing solutions of this compound at the desired concentrations (e.g., 2.5, 5, and 10 mg/kg) in the chosen vehicle. A vehicle-only solution should be prepared for the control group.

-

Gently restrain the rat.

-

Administer the prepared this compound solution or vehicle orally using a gavage needle attached to a syringe. The volume of administration should be appropriate for the rat's body weight.

-

Administer the treatment twice daily (BID) for the duration of the study (e.g., 13 days).

Assessment of Therapeutic Efficacy

a. Walking Distance Measurement:

-

Use a rodent treadmill apparatus.

-

Acclimatize the rats to the treadmill before the start of the experiment.

-

On the day of measurement, place the rat on the treadmill and start the belt at a defined speed and incline.

-

Record the total distance the rat is able to walk before exhibiting signs of claudication (e.g., dragging the affected limb for a continuous period).

-

Perform measurements at baseline (before treatment) and at specified time points during the treatment period.

b. Hindlimb Plantar Surface Temperature Measurement:

-

Use an infrared thermometer or thermal imaging camera.

-

Gently restrain the rat.

-

Measure the temperature of the plantar surface of both the ischemic and non-ischemic hindlimbs.

-

Record the temperature difference between the two limbs.

-

Perform measurements at baseline and at specified time points during the treatment period.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound as a PDE3 inhibitor.

Experimental Workflow

Caption: Experimental workflow for in vivo rat model of intermittent claudication.

Logical Relationship of the Study Design

Caption: Logical flow of the this compound intermittent claudication study.

References

- 1. Current Management of Intermittent Claudication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intermittent claudication: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NT-702 (this compound hydrochloride, NM-702), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Protocol for the Dissolution and Cellular Application of Parogrelil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parogrelil hydrochloride (also known as NT-702) is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound hydrochloride leads to an accumulation of cAMP, which in turn modulates various cellular processes. This compound has demonstrated significant antiplatelet and vasodilatory effects, making it a subject of interest in cardiovascular and inflammatory disease research.[1][2]

This document provides a detailed protocol for the dissolution of this compound hydrochloride and its application in cell culture experiments. It includes methodologies for preparing stock solutions, determining optimal working concentrations, and performing relevant cell-based assays.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound hydrochloride based on available in vitro studies. These values should serve as a starting point for experimental design.

| Parameter | Value | Cell/System Type | Reference |

| PDE3A IC₅₀ | 0.179 nM | Recombinant Human Enzyme | [1] |

| PDE3B IC₅₀ | 0.260 nM | Recombinant Human Enzyme | [1] |

| Platelet Aggregation IC₅₀ | 11 - 67 nM | Human Platelets (various agonists) | [1] |

| Aortic Contraction IC₅₀ | 24 nM | Phenylephrine-induced Rat Aorta | |

| Effective Concentration for cAMP increase | 1 x 10⁻⁷ M (100 nM) | Guinea Pig Tracheal Smooth Muscle Cells | |

| Recommended Starting Concentration Range for Cell Culture | 0.1 - 10 µM | General Cell Culture | |

| Recommended Final DMSO Concentration in Media | < 0.5% (v/v) | General Cell Culture |

Signaling Pathway

The primary mechanism of action of this compound hydrochloride is the inhibition of PDE3, which leads to an increase in intracellular cAMP levels. This initiates a signaling cascade with various downstream effects depending on the cell type.

Caption: Signaling pathway of this compound hydrochloride.

Experimental Protocols

Preparation of this compound Hydrochloride Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound hydrochloride powder (CAS: 878796-94-2)

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh the desired amount of this compound hydrochloride powder. For a 10 mM stock solution, use the molecular weight of this compound hydrochloride (486.19 g/mol ) for calculations.

-

Dissolution: Add the appropriate volume of sterile DMSO to the powder to achieve a 10 mM concentration. It is recommended to add the solvent dropwise while gently agitating the tube to aid dissolution.

-

Vortexing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but caution should be exercised as heat can degrade some compounds.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Note: DMSO is a powerful solvent and can be toxic to cells at high concentrations. Ensure the final concentration of DMSO in your cell culture medium is kept below 0.5%, and ideally below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

General Protocol for Cell Treatment and Analysis

This workflow outlines a general procedure for treating cultured cells with this compound hydrochloride and performing downstream analysis.

Caption: Experimental workflow for cell treatment with this compound HCl.

Procedure:

-

Cell Seeding: Plate your cells of interest (e.g., vascular smooth muscle cells, endothelial cells, platelets) in appropriate multi-well plates at a suitable density and allow them to adhere and stabilize overnight.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound hydrochloride stock solution. Prepare serial dilutions in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. A common starting point for a dose-response experiment is a range from 0.1 µM to 10 µM.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound hydrochloride or the vehicle control.

-

Incubation: Incubate the cells for a duration relevant to the biological question being investigated (e.g., for short-term signaling events or longer-term changes in gene expression).

-

Downstream Analysis: Following incubation, cells and/or supernatant can be collected for various analyses, including:

-

Cytotoxicity Assays: To determine the toxic concentration range of the compound (e.g., MTT, LDH assays).

-

Functional Assays: Such as measuring intracellular cAMP levels (e.g., using ELISA or FRET-based biosensors) or performing in vitro platelet aggregation assays.

-

Molecular Analysis: To investigate changes in protein expression or phosphorylation (e.g., Western blotting for phosphorylated Vasodilator-Stimulated Phosphoprotein - pVASP, a downstream target of the cAMP pathway in platelets) or gene expression (e.g., qPCR).

-

In Vitro Platelet Aggregation Assay

This protocol provides a basic framework for assessing the anti-platelet activity of this compound hydrochloride using light transmission aggregometry (LTA).

Materials:

-

Freshly drawn human whole blood in sodium citrate tubes

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

This compound hydrochloride working solutions

-

Platelet agonist (e.g., ADP, collagen, thrombin)

-

Spectrophotometer or dedicated platelet aggregometer

Procedure:

-

PRP and PPP Preparation: Prepare PRP and PPP from citrated whole blood by differential centrifugation.

-

Pre-incubation: Pre-incubate aliquots of PRP with various concentrations of this compound hydrochloride or vehicle control for a specified time at 37°C.

-

Aggregation Measurement: Place the PRP samples in the aggregometer and establish a baseline light transmission. Add a platelet agonist to induce aggregation and record the change in light transmission over time.

-

Data Analysis: The extent of platelet aggregation is measured as the maximum change in light transmission. Calculate the percentage inhibition of aggregation for each concentration of this compound hydrochloride compared to the vehicle control to determine the IC₅₀ value.

Conclusion

This document provides a comprehensive guide for the preparation and use of this compound hydrochloride in cell culture. By following these protocols, researchers can ensure the consistency and reproducibility of their experiments, facilitating the investigation of the therapeutic potential of this potent PDE3 inhibitor. It is essential to optimize the described protocols for specific cell types and experimental conditions.

References

High-performance liquid chromatography method for Parogrelil quantification

An Application Note and Protocol for the Quantification of Prasugrel using High-Performance Liquid Chromatography.

Application Note

Introduction

Prasugrel is a potent antiplatelet agent used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention. Accurate and reliable quantification of Prasugrel in bulk drug and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This application note describes a simple, sensitive, and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Prasugrel.

Method Summary

The chromatographic separation is achieved on an Inertsil ODS-3V C18 column (250 x 4.6 mm, 5 µm) using an isocratic mobile phase composed of a mixture of 0.02 M potassium dihydrogen orthophosphate and 0.02 M dipotassium hydrogen orthophosphate in water and acetonitrile (30:70 v/v).[1] The flow rate is maintained at 1.0 mL/min, and the detection is carried out at a specific UV wavelength. The method is validated in accordance with ICH guidelines and demonstrates excellent linearity, accuracy, precision, and sensitivity.

Data Presentation

The quantitative performance of this HPLC method is summarized in the tables below.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Isocratic HPLC with UV-Vis Detector |

| Column | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.02 M KH2PO4 & 0.02 M K2HPO4 in Water:Acetonitrile (30:70 v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL |

| Detection Wavelength | 254 nm |

| Column Temperature | Ambient |

| Retention Time | ~10.6 min[1] |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 100 - 600 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 99.8 - 101.2% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantification (LOQ) | 0.75 µg/mL |

Experimental Protocols

1. Apparatus and Materials

-

High-Performance Liquid Chromatograph with UV-Vis detector

-

Inertsil ODS-3V C18 column (250 x 4.6 mm, 5 µm)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filter (0.45 µm)

-

Prasugrel reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen orthophosphate (AR grade)

-

Dipotassium hydrogen orthophosphate (AR grade)

-

Purified water

2. Preparation of Mobile Phase

-

Prepare a 0.02 M solution of potassium dihydrogen orthophosphate in water.

-

Prepare a 0.02 M solution of dipotassium hydrogen orthophosphate in water.

-

Mix the above solutions with acetonitrile in a ratio of 30:70 (v/v).

-

Degas the mobile phase by sonication for 15 minutes.

-

Filter the mobile phase through a 0.45 µm membrane filter.

3. Preparation of Standard Stock Solution

-

Accurately weigh 10 mg of Prasugrel reference standard and transfer it to a 10 mL volumetric flask.

-

Dissolve the standard in a small amount of mobile phase.

-

Make up the volume to 10 mL with the mobile phase to obtain a concentration of 1000 µg/mL.

4. Preparation of Working Standard Solutions

-

From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 100 µg/mL to 600 µg/mL by diluting with the mobile phase.

5. Sample Preparation (for Tablet Dosage Form)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of powder equivalent to 10 mg of Prasugrel and transfer it to a 10 mL volumetric flask.

-

Add about 7 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

-

Make up the volume to 10 mL with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.

6. Chromatographic Analysis

-

Set up the HPLC system with the chromatographic conditions specified in Table 1.

-

Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution.

-

Record the chromatograms and measure the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of Prasugrel in the sample solution from the calibration curve.

Visualizations

Caption: Experimental workflow for HPLC quantification of Prasugrel.

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols: Parogrelil in Guinea Pig Models of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parogrelil (also known as NT-702 or NM-702) is a potent and selective phosphodiesterase 3 (PDE3) inhibitor that has demonstrated significant potential as a therapeutic agent for bronchial asthma.[1] It exhibits both bronchodilating and anti-inflammatory effects, making it a promising candidate for asthma treatment. These application notes provide detailed protocols for evaluating the efficacy of this compound in established guinea pig models of asthma, based on published preclinical data.

The guinea pig is a well-established animal model for asthma research due to the anatomical and physiological similarities of its airways to those of humans.[2] This model allows for the investigation of both the early and late asthmatic responses, as well as airway hyperresponsiveness, key features of human asthma.

Mechanism of Action of this compound in Asthma

This compound's primary mechanism of action is the inhibition of PDE3, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases intracellular cAMP levels in airway smooth muscle cells.[1] Elevated cAMP leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and bronchodilation.[3] Furthermore, increased cAMP levels can suppress the activity of inflammatory cells, contributing to this compound's anti-inflammatory properties.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound on Isolated Guinea Pig Tracheal Strips

| Agonist | This compound EC₅₀ (M) |

| Leukotriene D₄ (LTD₄) | 3.2 x 10⁻⁷ |

| Histamine | 2.5 x 10⁻⁷ |

Data extracted from Nogami et al., 2009.

Table 2: In Vivo Effects of this compound on Ovalbumin-Induced Asthmatic Responses in Guinea Pigs

| Parameter | Effect of this compound |

| Immediate Asthmatic Response | Suppression |

| Late Asthmatic Response | Suppression |

| Airway Hyperresponsiveness | Suppression |

| Inflammatory Cell Accumulation in BALF | Suppression |

BALF: Bronchoalveolar Lavage Fluid. Data extracted from Nogami et al., 2009.

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs

This protocol describes the sensitization and challenge of guinea pigs with ovalbumin (OVA) to induce an allergic asthma phenotype.

Materials:

-

Male Hartley guinea pigs (300-400 g)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Al(OH)₃) as adjuvant

-

Sterile saline (0.9% NaCl)

-

Nebulizer and exposure chamber

Protocol:

-

Sensitization:

-

On day 1 and day 5, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 100 µg of OVA and 100 mg of Al(OH)₃ dissolved in 1 mL of sterile saline.

-

Alternatively, a three-injection schedule on days 1, 4, and 7 can be used to potentially enhance the response.

-

-

Development of Allergic Response:

-

House the animals under standard conditions for 15 to 21 days to allow for the development of an allergic phenotype.

-

-

Antigen Challenge:

-

On day 15 (or day 21), place the sensitized guinea pigs in an exposure chamber.

-

Expose the animals to an aerosol of 100-300 µg/mL OVA in sterile saline generated by a nebulizer for 1 hour. Control animals are exposed to a saline aerosol.

-

Administration of this compound

This compound can be administered via various routes. The following is a general guideline for oral administration.

Materials:

-

This compound (NT-702)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Oral gavage needle

Protocol:

-

Prepare a suspension of this compound in the vehicle at the desired concentration.

-

Administer this compound orally to the guinea pigs at a specific time point before the OVA challenge (e.g., 1 hour prior).

-

The volume of administration should be adjusted based on the animal's body weight.

Measurement of Airway Response (Bronchoconstriction)

Airway response can be measured using a whole-body plethysmograph to determine specific airway resistance (sRaw) or specific airway conductance (sGaw).

Materials:

-

Whole-body plethysmograph for small animals

-

Nebulizer for delivering bronchoconstrictor agents (e.g., histamine, methacholine)

Protocol:

-

Acclimatize the guinea pig to the plethysmograph chamber.

-

Record baseline sRaw or sGaw values.

-

To assess the immediate asthmatic response, monitor sRaw or sGaw continuously during and after the OVA challenge.

-

To measure airway hyperresponsiveness, challenge the animals with increasing concentrations of a bronchoconstrictor (e.g., aerosolized histamine or methacholine) 24 hours after the OVA challenge and measure the change in sRaw or sGaw.

-

The late asthmatic response can be monitored by measuring airway function at various time points (e.g., 4, 6, 8 hours) after the OVA challenge.

Assessment of Airway Inflammation via Bronchoalveolar Lavage (BAL)

Materials:

-

Anesthesia (e.g., pentobarbital)

-

Tracheal cannula

-

Phosphate-buffered saline (PBS), ice-cold

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Cytospin

-

Staining solution (e.g., May-Grünwald-Giemsa)

-

Microscope

Protocol:

-

At a specified time after the OVA challenge (e.g., 24 or 48 hours), anesthetize the guinea pig.

-

Expose the trachea and insert a cannula.

-

Perform bronchoalveolar lavage by instilling and withdrawing a fixed volume of ice-cold PBS (e.g., 5 mL) through the tracheal cannula. Repeat this process three times.

-

Pool the recovered BAL fluid (BALF) and keep it on ice.

-

Centrifuge the BALF to pellet the cells.

-

Resuspend the cell pellet in a known volume of PBS.

-

Determine the total cell count using a hemocytometer or an automated cell counter.

-